

Spectroscopic Blueprint of Fischerin: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of the spectroscopic data for **Fischerin**, a toxic metabolite isolated from the ascomycete Neosartorya fischeri var. fischeri. The structural elucidation of this complex natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a core reference for researchers, scientists, and drug development professionals engaged in the study of **Fischerin** and related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of **Fischerin**. This information is critical for the identification and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data of Fischerin (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	7.98	S	
5	1.88	m	_
6α	2.25	m	_
6β	1.60	m	_
7	4.05	br d	10.0
8	1.80	m	
9	1.28	m	_
10	1.45	m	_
11	1.05	m	_
12α	1.65	m	_
12β	1.20	m	_
13-Me	0.88	d	6.5
14	5.35	br s	
15	5.45	br s	_
17	4.20	d	3.0
18	3.60	d	3.0
19	3.15	s	
20-OH	12.5	s	_
4'-OH	3.55	br s	_
1-OH	9.85	br s	_

Table 2: ¹³C NMR Spectroscopic Data of Fischerin (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
2	165.2
3	105.8
4	175.8
5	118.2
6	162.5
1'	108.5
2'	38.2
3'	28.5
4'	68.5
5'	35.4
6'	25.8
7'	31.5
8'	36.2
9'	22.8
10'	14.1
11'	123.1
12'	139.8
13'	21.5
14'	75.5
15'	70.2
16'	55.8
17'	50.1
18'	60.3



Table 3: Mass Spectrometry Data of Fischerin

Technique	lonization Mode	Observed m/z	Formula
HR-FABMS	Positive	432.1970 [M+H] ⁺	C23H30NO7

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures for the analysis of natural products. The following sections detail the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of **Fischerin** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-15 ppm.
- Acquisition Time: Approximately 2 seconds.
- Relaxation Delay: 1 second.
- Number of Scans: 16-64, depending on sample concentration.
- Processing: Fourier transformation of the free induction decay (FID) with exponential line broadening (0.3 Hz). Phase and baseline correction were applied.

¹³C NMR Spectroscopy:

• Pulse Program: Proton-decoupled single-pulse sequence.



- Spectral Width: 0-200 ppm.
- Acquisition Time: Approximately 1.5 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Processing: Fourier transformation of the FID with exponential line broadening (1.0 Hz).
 Phase and baseline correction were applied.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of purified **Fischerin** was prepared in a suitable solvent matrix (e.g., m-nitrobenzyl alcohol for Fast Atom Bombardment).

Instrumentation: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a double-focusing magnetic sector mass spectrometer.

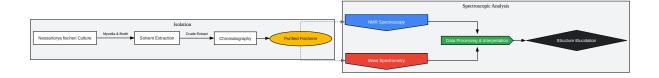
Data Acquisition:

- Ionization Mode: Positive ion mode.
- Acceleration Voltage: 8-10 kV.
- Mass Range: m/z 100-1000.
- Resolution: 10,000.
- Calibration: The instrument was calibrated using a known reference compound (e.g., perfluorokerosene, PFK).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Fischerin**.





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Caption: Workflow for the isolation and spectroscopic analysis of **Fischerin**.

This guide provides a foundational dataset and procedural outline for researchers working with **Fischerin**. The detailed spectroscopic information is essential for confirming the identity of the compound in various experimental settings and for guiding further research into its biological activity and potential applications.

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